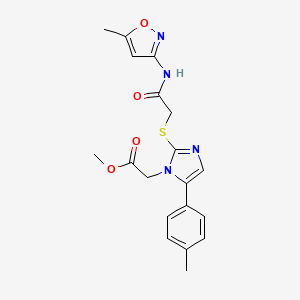

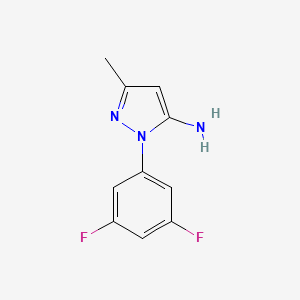

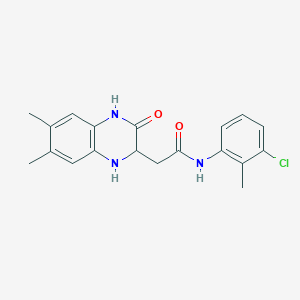

2-(2,2-Difluoroethoxy)-3-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2,2-Difluoroethoxy)ethanol” is a chemical compound with the molecular formula C4H8F2O2 . It has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . Another similar compound, “2-(2,2-Difluoroethoxy)ethene”, has the molecular formula C4H6F2O and an average mass of 108.087 Da .

Molecular Structure Analysis

The molecular structure of “2-(2,2-Difluoroethoxy)ethanol” can be analyzed based on its molecular formula C4H8F2O2 . Similarly, “2-(2,2-Difluoroethoxy)ethene” has a molecular formula of C4H6F2O .

Physical And Chemical Properties Analysis

“2-(2,2-Difluoroethoxy)ethanol” has a predicted boiling point of 159.4±30.0 °C and a predicted density of 1.149±0.06 g/cm3 . “2-(2,2-Difluoroethoxy)ethene” has a boiling point of 64.5±25.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm3 .

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

The difluoromethyl group, similar to the one in 2-(2,2-Difluoroethoxy)-3-methylpyrazine, is extensively used in pharmaceuticals and agrochemicals for its ability to act as a hydrogen-bonding donor, a bioisostere, and a lipophilic regulator. This characteristic enhances the binding selectivity and improves the liposolubility of biologically active compounds. The presence of difluoromethylpyrazole scaffolds in compounds indicates significant biological activities, with applications in creating pesticides that have achieved substantial market success (Zeng, Xu, & Ma, 2020).

Regioselectivity and Acaricide Activity

The use of fluorinated alcohols as solvents, including 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been found to dramatically increase the regioselectivity in pyrazole formation. This enhanced selectivity is critical in the synthesis of fluorinated analogs of Tebufenpyrad with acaricide activity, showcasing the importance of solvent choice in chemical synthesis for agricultural applications (Fustero et al., 2008).

Biomass-derived Synthesis

An efficient and green method for synthesizing 2-hydroxymethyl-5-methylpyrazine from biomass-derived 1,3-dihydroxyacetone demonstrates the potential of renewable sources for chemical synthesis. The high yield and use of environmentally friendly solvents highlight the sustainable approach towards producing valuable pyrazine derivatives (Song et al., 2017).

Crystal Structural Analysis

The structural analysis of methyl substituted pyrazines, including those similar to 2-(2,2-Difluoroethoxy)-3-methylpyrazine, provides insights into the nature of C–H···N interactions. These interactions are crucial for understanding the binding behaviors of pyrazines in various chemical and biological contexts, enabling the design of molecules with desired properties (Thalladi, Gehrke, & Boese, 2000).

Magnetic Behavior in Metal Complexes

The synthesis and study of tetra-μ3-fluorododecakis(5-methylpyrazole-N2)tetrametal(II) tetrakis(tetrafluoroborates) reveal the magnetic properties of fluorine-containing metal complexes. Such research provides foundational knowledge for developing materials with specific magnetic behaviors, useful in various technological applications (Hoedt & Reedijk, 1981).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2-difluoroethoxy)-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-5-7(11-3-2-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHZVZQHUQWRHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethoxy)-3-methylpyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)

![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)

![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)

![(6-chloro-1-(2,5-dimethylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2554993.png)